Product packaging for Lauryl glycidyl ether(Cat. No.:CAS No. 2461-18-9)

Lauryl glycidyl ether

Cat. No.: B1222760
CAS No.: 2461-18-9
M. Wt: 242.4 g/mol
InChI Key: VMSIYTPWZLSMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dodecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSIYTPWZLSMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025494
Record name Dodecyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO]
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5055
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2461-18-9
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2461-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[(dodecyloxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(dodecyloxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCIDYL LAURYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84653J97E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DODECYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Reaction Kinetics of Lauryl Glycidyl Ether

Advanced Synthetic Routes

The synthesis of lauryl glycidyl (B131873) ether can be achieved through several advanced routes, each with its own set of reaction conditions and catalysts. These methods are designed to maximize yield and purity while considering factors such as reactant availability and process efficiency.

A primary method for synthesizing lauryl glycidyl ether involves the reaction of 1-dodecanol (B7769020) with a halogenated epoxide. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the dodecanoxide ion on the epoxide ring.

The reaction of 1-dodecanol with 1-bromo-2,3-epoxypropane (also known as epibromohydrin) is a recognized method for the preparation of this compound. This synthesis is generally carried out in the presence of a base, which deprotonates the 1-dodecanol, forming an alkoxide. The resulting nucleophile then attacks one of the carbon atoms of the epoxide ring in 1-bromo-2,3-epoxypropane. This is followed by an intramolecular cyclization to form the glycidyl ether. Research has shown that using epibromohydrin (B142927) can result in yields ranging from 40% to 90% for various glycidyl ethers. dss.go.th The direction of the epoxide ring opening is influenced by the catalyst and reaction conditions. core.ac.uk

Reactant 1Reactant 2Catalyst/ConditionsProductReported Yield
1-Dodecanol1-Bromo-2,3-epoxypropaneBasic conditionsThis compound40-90% dss.go.th

An alternative and effective route involves the use of dichloropropanol (B8674427) as a precursor in the reaction with lauryl alcohol. This synthesis has been optimized using a phase transfer catalyst, such as tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663). Under optimized conditions, which include a molar ratio of dichloropropanol to lauryl alcohol of 1.2:1, a reaction temperature of 50°C, and a reaction time of 4 hours, a yield of 81.3% has been achieved. The process is part of a broader methodology for producing epichlorohydrin (B41342) and its derivatives from dichloropropanol. googleapis.com

Reactant 1Reactant 2CatalystMolar Ratio (Reactant 2:1)TemperatureTimeYield
Lauryl alcoholDichloropropanolTetra-n-butyl ammonium hydrogen sulfate1.2:150°C4 h81.3%

The synthesis of this compound can also be approached through the alkylation of a glycidol (B123203) derivative with a long-chain alkyl halide, such as 1-bromododecane (B92323). researchgate.net This method often employs a phase-transfer catalyst to facilitate the reaction between the alcohol (glycidol) and the alkyl halide. While specific studies on the direct alkylation of glycidol with lauryl halides to form this compound are less common in the provided results, the principle is demonstrated in the synthesis of other lauryl ethers. researchgate.net For instance, hydroxyethyl (B10761427) cellulose (B213188) lauryl ether is synthesized by reacting hydroxyethyl cellulose with 1-bromododecane using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in a binary solvent system. researchgate.net

Another synthetic strategy involves a two-step process: first, the formation of an allyl ether, followed by its epoxidation. In this route, a long-chain alcohol like 1-dodecanol is reacted with an allyl halide, such as allyl bromide, to form dodecyl allyl ether. Subsequently, this precursor is epoxidized to yield this compound. A common epoxidizing agent for this reaction is meta-chloroperoxybenzoic acid (m-CPBA). d-nb.info This method provides an alternative pathway to the final product, with the epoxidation step being critical for the formation of the desired oxirane ring. d-nb.info

Reaction of 1-Dodecanol with Halogenated Epoxides

Mechanistic Investigations of this compound Formation

The formation of this compound, particularly from the reaction of a fatty alcohol and a halogenated epoxide like epichlorohydrin, is understood to proceed through a specific reaction mechanism. The process is generally facilitated by a phase transfer catalyst and a solid base in a solvent-free system. chalmers.se

The proposed mechanism involves the following key steps:

Deprotonation : The fatty alcohol (1-dodecanol) is deprotonated by a base, forming a more nucleophilic alkoxide ion. d-nb.info

Nucleophilic Ring-Opening : The alkoxide ion then performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of the halogenated epoxide. This results in the opening of the highly strained three-membered ring. d-nb.info

Intramolecular Ring-Closing : The intermediate formed in the previous step undergoes an intramolecular nucleophilic substitution. The newly formed alkoxide attacks the carbon atom bonded to the halogen, displacing the halide ion and forming the new, stable five-membered ring of the glycidyl ether. The formation of a salt (e.g., sodium chloride) as a byproduct helps to drive the reaction to completion. d-nb.info

It has been suggested that the formation of the glycidyl ether may occur via two concerted SN2 reactions during the ring-opening and closing of the epoxide group. chalmers.se The use of a phase-transfer catalyst is crucial for transporting the charged alcohol derivative into the organic phase where the reaction with the epoxide takes place. chalmers.se

Nucleophilic Substitution Reactions in Glycidyl Ether Synthesis

The foundational chemistry for synthesizing this compound involves a nucleophilic substitution reaction. researchgate.net In this process, an alcohol, such as lauryl alcohol (1-dodecanol), reacts with an epoxide-containing compound, most commonly epichlorohydrin. d-nb.infoatamanchemicals.com The reaction is typically carried out under basic conditions, which facilitate the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide ion. d-nb.infosmolecule.com This alkoxide then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. d-nb.info

This nucleophilic attack leads to the opening of the strained epoxide ring. d-nb.info The reaction between the alcohol and epichlorohydrin can also be catalyzed by a Lewis acid, which activates the epichlorohydrin, followed by dehydrochlorination with a base to form the final glycidyl ether product. atamanchemicals.com

Intramolecular Cyclization and Ring-Closing Reaction Pathways

Following the initial nucleophilic attack and ring-opening of the epoxide, a crucial intramolecular cyclization, or ring-closing reaction, occurs to form the desired glycidyl ether. d-nb.info This step is a subsequent intramolecular nucleophilic substitution. d-nb.info The intermediate formed after the initial ring-opening contains both an alkoxide and a halide (typically chloride) on the same molecule. d-nb.info

The newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the new three-membered epoxide ring of the glycidyl ether. d-nb.info The formation of a stable salt, such as sodium chloride, serves as a driving force for this ring-closing reaction. d-nb.info This two-step, one-pot synthesis protocol is a common and effective method for producing long-chain alkyl glycidyl ethers. d-nb.info

Concerted SN2 Reaction Mechanisms in Epoxide Formation

The formation of the epoxide ring in this compound synthesis is proposed to occur through a concerted SN2 (bimolecular nucleophilic substitution) reaction mechanism. chalmers.se In this mechanism, the bond-forming and bond-breaking steps happen simultaneously. total-synthesis.com

The deprotonated alcohol, acting as the nucleophile, attacks the carbon atom, while the leaving group, in this case, the chloride ion, departs. chalmers.se This backside attack results in an inversion of stereochemistry at the carbon center. total-synthesis.commasterorganicchemistry.com The entire process involves two concerted SN2 reactions: the initial ring-opening and the subsequent ring-closing to form the final epoxide product. chalmers.se The transition state for this reaction involves a five-coordinate carbon atom where the new carbon-oxygen bond is partially formed, and the carbon-chlorine bond is partially broken. total-synthesis.com

Catalytic Systems and Reaction Environment Optimization

The efficiency and selectivity of this compound synthesis are highly dependent on the catalytic system and the optimization of the reaction environment. Key factors include the choice of base, the use of phase transfer catalysts, and the potential application of solid acid catalysts.

Role of Basic Conditions (e.g., Sodium Hydroxide)

Basic conditions, typically provided by a strong base like sodium hydroxide (B78521) (NaOH), are essential for the synthesis of this compound. d-nb.info The primary role of the base is to deprotonate the lauryl alcohol, converting it into the much more nucleophilic lauryl alkoxide ion. d-nb.infochalmers.se This deprotonation step is crucial for initiating the nucleophilic attack on epichlorohydrin.

Sodium hydroxide is also involved in the subsequent dehydrochlorination step, where it facilitates the intramolecular ring-closing reaction by neutralizing the hydrogen chloride that is eliminated, forming sodium chloride and water. d-nb.infoatamanchemicals.com The amount of sodium hydroxide used can influence the reaction yield; for instance, in a solvent-free system, an optimal molar ratio of sodium hydroxide to alcohol has been identified to maximize product formation. researchgate.net Both sodium hydroxide and potassium hydroxide have proven to be effective bases for this synthesis. chalmers.se

Application of Phase Transfer Catalysts (e.g., Tetrabutyl Ammonium Hydrogen Sulfate)

In the synthesis of this compound, the reactants, lauryl alcohol and epichlorohydrin, are often immiscible with the aqueous basic solution. d-nb.info To overcome this phase barrier and facilitate the reaction, phase transfer catalysts (PTCs) are employed. d-nb.infodss.go.th Tetrabutylammonium hydrogen sulfate (TBAHS) and tetrabutylammonium bromide (TBAB) are commonly used PTCs for this purpose. d-nb.infochemicalbook.com

The PTC transports the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase where the epichlorohydrin resides, enabling the nucleophilic substitution to occur. d-nb.infochalmers.se This significantly accelerates the reaction rate and improves the yield of the glycidyl ether. Solvent-free synthesis methods using a solid base and a PTC have been developed, offering advantages such as easier product purification. chalmers.sedss.go.th The use of PTCs like TBAHS has been shown to result in high yields of glycidyl ethers, often exceeding 90%.

Impact of Solid Acid Catalysts on Reaction Selectivity

While basic conditions are predominant, solid acid catalysts also play a role in glycidyl ether synthesis, particularly in influencing reaction selectivity. dokumen.pubgoogle.com In a two-step process, an acid catalyst can be used for the initial ring-opening reaction of the alcohol with epichlorohydrin to form the chlorohydrin ether intermediate. google.com This is then followed by a base-catalyzed ring-closing reaction. google.com

The use of solid acid catalysts, such as certain zeolites or metal-deposited catalysts, can offer advantages in terms of catalyst recovery and potential for continuous processes. google.comacademie-sciences.fr The pore size and acid strength of the solid acid catalyst can influence the selectivity towards the desired glycidyl ether over potential byproducts. academie-sciences.fr For instance, some solid acid catalysts can promote the regioselective attack of the nucleophile, leading to a single isomer of the product. dokumen.pub Research has explored various solid acid catalysts, including perchlorates and Lewis acids like stannic chloride, to optimize the synthesis of glycidyl ethers. google.comgoogle.com

Kinetic and Thermodynamic Studies of this compound Synthesis

The synthesis of this compound (LGE) is a significant process in industrial chemistry, primarily achieved through the reaction of lauryl alcohol with an epoxy-functionalized compound, typically epichlorohydrin or dichloropropanol, under basic conditions. The efficiency of this synthesis is heavily dependent on the interplay of reaction kinetics and thermodynamics, which are controlled by various process parameters.

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity in this compound synthesis are critically influenced by several parameters, including temperature, molar ratios of reactants, and the type of catalyst used.

One established method involves the reaction of lauryl alcohol with dichloropropanol using tetra-n-butyl ammonium hydrogen sulfate as a phase-transfer catalyst (PTC). Optimized conditions for this reaction have been identified as a temperature of 50°C for 4 hours, with a molar ratio of dichloropropanol to lauryl alcohol of 1.2:1, achieving a yield of 81.3%.

Solvent-free synthesis presents an alternative route, reacting a fatty alcohol like lauryl alcohol with epichlorohydrin in the presence of a solid base (e.g., sodium hydroxide) and a phase-transfer catalyst. chalmers.sedss.go.th This method offers high yields and simplifies product purification. dss.go.th Studies on similar alkyl glycidyl ethers, such as octyl glycidyl ether, have shown that the molar ratio of sodium hydroxide to the alcohol is a crucial factor. An optimal molar ratio of 1.5 moles of sodium hydroxide to 1 mole of octanol (B41247) was determined to maximize yield. dss.go.th Similarly, the concentration of epichlorohydrin affects the outcome, with varying amounts influencing the formation of by-products. dss.go.th

The choice of the fatty alcohol itself can also impact the reaction. In a comparative study, 1-tetradecanol (B3432657) yielded about 10% more glycidyl ether product after two hours compared to 1-decanol, suggesting that the longer alkyl chain may favor higher product formation under certain conditions. chalmers.se

Below is a table summarizing the influence of key reaction parameters on the synthesis of alkyl glycidyl ethers.

Table 1: Influence of Reaction Parameters on Alkyl Glycidyl Ether Synthesis

Parameter Condition Effect on Yield and Selectivity Source(s)
Temperature Optimized at 50°C Contributes to achieving a high yield of 81.3% for LGE.
Molar Ratio (Epoxy compound:Alcohol) 1.2:1 (Dichloropropanol:Lauryl Alcohol) Optimized for high yield.
Molar Ratio (Base:Alcohol) 1.5:1 (Sodium Hydroxide:Octanol) Optimal ratio for maximizing the yield of octyl glycidyl ether. dss.go.th dss.go.th
Reactant (Alcohol) 1-tetradecanol vs. 1-decanol 1-tetradecanol resulted in a ~10% higher yield after 2 hours. chalmers.se chalmers.se
Catalyst Tetra-n-butyl ammonium hydrogen sulfate Effective as a phase-transfer catalyst in the reaction with dichloropropanol.

| Solvent | Solvent-free system | Increases yield and simplifies removal of solid by-products. dss.go.th | dss.go.th |

By-product Identification and Minimization Strategies

A significant advantage of using a solvent-free system with a solid base like sodium hydroxide is the formation of solid by-products, namely sodium chloride and residual sodium hydroxide. dss.go.th These can be easily and efficiently removed from the liquid product mixture through simple filtration, which is a more convenient and economical approach compared to handling aqueous waste streams generated in conventional methods. dss.go.thgoogle.com

Hydrolysis of the glycidyl ether can also occur, especially in the presence of water. The conventional phase-transfer catalyst method often generates an aqueous by-product solution containing sodium hydroxide and sodium chloride, which requires additional processing. dss.go.th Minimizing the water content in the reaction system is therefore crucial to prevent the formation of diol impurities and increase the selectivity towards the desired glycidyl ether. chalmers.sedss.go.th In some reactor designs, by-product water formed during the reaction is removed via co-distillation with a solvent to maintain a low water concentration. google.com

Table 2: By-product Identification and Minimization

By-product Identification Method Minimization Strategy Source(s)
Sodium Chloride Analysis of solid residue Use of a solvent-free system allows for easy removal by filtration. dss.go.th dss.go.th
Sodium Hydroxide (unreacted) Analysis of solid residue Easy removal by filtration in a solvent-free process. dss.go.th dss.go.th
Water Formed during reaction Co-distillation with a solvent in continuous reactor systems. google.com google.com

| Hydrolysis Products (Diols) | GC-FID analysis | Minimize water in the reaction mixture; use of solvent-free systems. chalmers.sedss.go.th | chalmers.sedss.go.th |

Continuous Flow Reactor Design and Process Optimization

For the large-scale and efficient production of glycidyl ethers, continuous flow reactors offer significant advantages over traditional batch processes, including enhanced mass and heat transfer, improved safety, and consistent product quality. researchgate.net

A novel continuous flow stirred multiphase reactor has been developed for phase-transfer catalyzed reactions, which can be adapted for LGE synthesis. researchgate.netmdpi.com This type of reactor can be designed to handle liquid-liquid or solid-liquid systems, which is relevant for the synthesis of LGE. For instance, a vertical reactor system with multiple compartments allows for the continuous feeding of reactants like epichlorohydrin and an alcohol, along with a catalyst and an alkali hydroxide (e.g., NaOH). google.com

Process optimization in a continuous flow system involves several key design considerations. The reactor can be designed with independent stirrers for each phase in a multiphase system, providing precise control over the rate of mass transfer across interfaces. researchgate.netmdpi.com Additional reactants or catalysts can be introduced into different compartments along the reactor, allowing for staged additions to control the reaction rate and selectivity. google.com Furthermore, outlets can be incorporated into each compartment to remove by-products, such as water vapor, which can be co-distilled with a solvent to drive the reaction towards completion and minimize side reactions. google.com The use of static mixers coated with a catalytic metal layer is another innovative concept for continuous flow reactors, offering design flexibility and potential for mass production. researchgate.net

Table 3: Design and Optimization Considerations for Continuous Flow Reactors

Design/Optimization Parameter Description Advantage Source(s)
Multiphase Reactor Reactor designed to handle distinct liquid and/or solid phases continuously. Enables reactions like the solvent-free synthesis of LGE with solid base. researchgate.netmdpi.com
Independent Agitation Separate stirrers for each phase in a multiphase system. Provides precise control over mass transfer resistances at the interfaces. researchgate.netmdpi.com
Staged Reactant Addition Inlets for adding reactants or catalysts at different points in the reactor. Allows for better control over reaction kinetics and temperature profile. google.com
In-situ By-product Removal Outlets for removing volatile by-products like water via co-distillation. Shifts equilibrium to favor product formation and improves selectivity. google.com

| Catalytic Static Mixers | Static mixers coated with a catalytic layer inserted into reactor tubing. | Offers high design flexibility and scalability for heterogeneous catalysis. | researchgate.net |

Chemical Reactivity and Derivatization Pathways of Lauryl Glycidyl Ether

Epoxide Ring Reactivity and Transformations

The high reactivity of lauryl glycidyl (B131873) ether is primarily attributed to its terminal epoxide group, a three-membered ring containing two carbon atoms and one oxygen atom. The inherent strain of this ring makes it susceptible to a variety of chemical transformations, most notably nucleophilic ring-opening reactions. smolecule.com

Mechanisms of Nucleophilic Ring-Opening Reactions

The ring-opening of the epoxide in lauryl glycidyl ether proceeds through a nucleophilic attack on one of the carbon atoms of the epoxide ring. This reaction can be catalyzed by either acids or bases, and the regioselectivity of the attack depends on the reaction conditions.

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring (an SN2-type mechanism). The alkoxide generated is then protonated in a subsequent step. For this compound, this attack occurs at the terminal carbon of the oxirane ring. smolecule.comd-nb.info

Under acidic conditions , the oxygen atom of the epoxide is first protonated, forming a more reactive electrophile. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. The reaction proceeds via an SN2-like mechanism with significant SN1 character. smolecule.com Lewis acids can also be employed to catalyze the ring-opening by coordinating to the epoxide oxygen, which enhances the electrophilicity of the ring carbons. smolecule.com

Formation of Covalent Bonds with Diverse Nucleophiles

The reactivity of the epoxide ring allows for the formation of covalent bonds with a wide array of nucleophiles, leading to a diverse range of derivatives. Common nucleophiles include amines, alcohols, thiols, and carbanions. smolecule.com

Amines: Primary and secondary amines react readily with this compound to form amino alcohols. google.com The reaction with a primary amine can proceed further, with the resulting secondary amine reacting with another epoxide molecule. sci-hub.se The reaction with diamines can lead to the formation of adducts where the amine is capped by the alkyl glycidyl ether. google.comgoogle.com

Alcohols and Phenols: In the presence of a catalyst, alcohols and phenols can open the epoxide ring to form ether derivatives. sci-hub.se The hydroxyl groups generated during the initial ring-opening can also act as a catalyst for further reactions. sci-hub.se

Thiols: Thiols are potent nucleophiles that react with the epoxide ring to yield thioethers.

Carboxylic Acids: Carboxylic acids react with the epoxide to form ester derivatives. noaa.gov

The following table summarizes some of the common nucleophilic ring-opening reactions of this compound.

NucleophileProduct TypeCatalyst/Conditions
Primary Amines (R-NH₂)Amino AlcoholsTypically no catalyst needed, can be heated. google.comsci-hub.se
Secondary Amines (R₂-NH)Amino AlcoholsTypically no catalyst needed, can be heated. sci-hub.se
Alcohols (R-OH)Ether AlcoholsAcid or base catalysis. sci-hub.se
Thiols (R-SH)Thioether AlcoholsBase catalysis often used.
Carboxylic Acids (R-COOH)Ester AlcoholsCan proceed with or without a catalyst. noaa.gov

Investigation of Oxidation and Reduction Reactions

While the epoxide ring is the primary site of reactivity, this compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents have the potential to convert the molecule into corresponding alcohols or acids. chemicalbook.com Conversely, reduction of the epoxide group can occur, although this is less common than ring-opening reactions. smolecule.com For instance, some studies on similar glycidyl ethers suggest that reduction can yield derivatives like cetyl alcohol from cetyl glycidyl ether. smolecule.com

Substitution Reactions Involving the Ether Linkage

The ether linkage in this compound is generally stable and less reactive than the epoxide ring. noaa.govchemicalbook.comnih.gov However, under harsh acidic or basic conditions, substitution reactions at the ether linkage can occur. These conditions are typically more extreme than those required for epoxide ring-opening.

Reactivity Profile in Acidic and Basic Media

The reactivity of this compound is significantly influenced by the pH of the medium.

In acidic media:

Acid catalysis promotes the ring-opening of the epoxide, often with a change in regioselectivity compared to basic conditions. smolecule.com

Hydrolysis of the epoxide can occur in the presence of water and an acid catalyst, leading to the formation of a diol. google.com The use of acetic acid as a solvent can facilitate this reaction by creating a uniform phase between the water-insoluble glycidyl ether and water. google.com

In basic media:

Base-catalyzed ring-opening is a common pathway for derivatization with various nucleophiles.

The synthesis of this compound itself is typically carried out under basic conditions, reacting 1-dodecanol (B7769020) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521). d-nb.infodss.go.th This process often utilizes a phase-transfer catalyst to facilitate the reaction between the immiscible reactants. d-nb.infodss.go.th The hydroxyl group of the alcohol is deprotonated by the base, and the resulting alkoxide attacks the epichlorohydrin. d-nb.info

The table below outlines the reactivity of this compound in different media.

MediumPrimary Reactive SiteCommon Reactions
AcidicEpoxide RingCatalyzed nucleophilic ring-opening, Hydrolysis. smolecule.comgoogle.com
BasicEpoxide RingCatalyzed nucleophilic ring-opening.
NeutralEpoxide RingNucleophilic ring-opening with strong nucleophiles.

Polymerization Science and Material Architectures Involving Lauryl Glycidyl Ether

Ring-Opening Polymerization (ROP) Techniques

The reactive epoxide group of lauryl glycidyl (B131873) ether allows it to undergo ring-opening polymerization (ROP) through several mechanisms, enabling the synthesis of polyethers with tailored properties.

Cationic Ring-Opening Polymerization (CROP) of Glycidyl Ethers

Cationic ring-opening polymerization (CROP) is a versatile method for polymerizing glycidyl ethers. The process is typically initiated by strong acids or photoinitiators that generate a superacid upon irradiation. google.com This acid protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. The polymerization proceeds via an oxonium ion intermediate. mdpi.com

In the case of lauryl glycidyl ether, CROP can be employed to create branched polyethers by copolymerizing it with multifunctional crosslinkers. The molar ratio of LGE, acting as a chain extender, to the crosslinker can be adjusted to control properties such as the glass transition temperature (Tg) and tensile modulus of the resulting polymer network. For instance, combining LGE with other alkyl glycidyl ethers at specific weight ratios (e.g., 60:40 to 80:20) allows for the fine-tuning of crosslink density and, consequently, the material's thermal and mechanical properties. The use of UV-initiated polymerization with photoinitiators like diphenyliodonium (B167342) hexafluorophosphate (B91526) can lead to rapid curing, while Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) offer better control over the molecular weight distribution. google.com

Recent research has also explored the CROP of long-chain glycidyl ethers in their rotator phase, a state of matter between crystalline and liquid. acs.org This has been demonstrated with octadecyl glycidyl ether (OGE) and hexadecyl glycidyl ether (HGE), where polymerization can be achieved at temperatures lower than in the liquid state. acs.org

Anionic Ring-Opening Polymerization (AROP) of Long-Chain Alkyl Glycidyl Ethers

Anionic ring-opening polymerization (AROP) is a prominent technique for synthesizing polyethers from long-chain alkyl glycidyl ethers like LGE. d-nb.infonih.govresearchgate.net This method typically results in apolar, aliphatic polyethers. d-nb.infonih.govresearchgate.net The living nature of AROP allows for good control over the polymerization reaction and enables the introduction of defined end-groups. d-nb.info

Conventional AROP of glycidyl ethers can be initiated by strong bases, such as alkali metal alkoxides. researchgate.net However, to suppress side reactions like chain transfer, which can limit the molecular weight, modifications to the standard procedure are often employed. d-nb.info One common strategy is the addition of crown ethers, which complex with the counter-ion (e.g., K+) and increase the reactivity of the propagating alkoxide chain end. researchgate.net This approach has been successfully used for the controlled polymerization of dodecyl and hexadecyl glycidyl ethers, yielding homopolymers with molecular weights in the range of 4,000 to 9,000 g/mol and narrow dispersity. researchgate.net Another approach involves the use of phosphazene bases as catalysts. d-nb.infod-nb.info

A key advantage of using alkyl glycidyl ethers like LGE in AROP, compared to alkyl epoxides, is the absence of observable chain-transfer reactions. d-nb.infod-nb.info This is attributed to the +M-effect of the additional oxygen atom in the β-position to the epoxide, which reduces the acidity of the protons in the α-position of the epoxide ring. d-nb.infod-nb.info

Monomer-Activated Anionic Ring-Opening Polymerization

Monomer-activated anionic ring-opening polymerization (MA-AROP) is another effective strategy for the controlled synthesis of polyethers from glycidyl ethers. d-nb.inforsc.org This technique often involves a two-component initiating system, such as the combination of a quaternary ammonium (B1175870) salt (e.g., tetraoctylammonium bromide) and a Lewis acid (e.g., triisobutylaluminum). rsc.orgacs.org

In this mechanism, the Lewis acid activates the monomer by coordinating to the epoxide's oxygen atom, making it more susceptible to nucleophilic attack by the growing polymer chain. This approach has been successfully applied to the selective polymerization of glycidyl methacrylate (B99206) (GMA), where the ring-opening of the epoxide occurs while leaving the methacrylate group intact. acs.org This method allows for the quantitative and controlled synthesis of poly(glycidyl methacrylate ether) with molecular weights up to approximately 20,000 g/mol . acs.org

MA-AROP has also been used for the copolymerization of propylene (B89431) oxide and furfuryl glycidyl ether, demonstrating its utility in creating copolymers with specific functionalities while maintaining control over the polymer architecture. rsc.org The ability to achieve fast and truly random copolymerization of different glycidyl ether monomers is a significant advantage of this technique, enabling the synthesis of thermoresponsive copolymers. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures from vinyl monomers. acs.orgresearchgate.netx-mol.com While LGE itself does not have a vinyl group for direct RAFT polymerization, it can be incorporated into block copolymers with monomers that are suitable for RAFT, such as glycidyl methacrylate (GMA).

In a typical RAFT process, a chain transfer agent (CTA) is used to mediate the polymerization, allowing for control over molecular weight and dispersity. acs.orgresearchgate.netx-mol.com For instance, 4-vinylphenyl glycidyl ether (4VPGE), a styrenic monomer containing an epoxide group, has been successfully polymerized via RAFT to create well-defined homopolymers. acs.orgresearchgate.netx-mol.com These reactive polymers can then be chain-extended with other monomers like styrene (B11656) to form block copolymers. acs.orgresearchgate.net

The incorporation of LGE into block copolymers using RAFT can be achieved by first synthesizing a block that is compatible with RAFT polymerization and then using a different polymerization technique for the LGE block, or by post-polymerization modification. For example, LGE can be incorporated into block copolymers with glycidyl methacrylate to create stimuli-responsive coatings. The synthesis of epoxy-functional block copolymer nanoparticles via RAFT dispersion polymerization of glycidyl methacrylate in mineral oil has also been demonstrated, showcasing the versatility of this method. rsc.org

Copolymerization Studies for Tailored Polyether Materials

The combination of this compound with other monomers through copolymerization allows for the creation of polyether materials with a wide range of tailored properties and functionalities.

Block Copolymerization Strategies

Block copolymers containing this compound are of significant interest due to their amphiphilic nature, combining the hydrophobic LGE block with a hydrophilic block. d-nb.infonih.govresearchgate.net These materials can self-assemble in aqueous solutions to form structures like micelles and hydrogels. d-nb.inforesearchgate.net

Anionic ring-opening polymerization (AROP) is a common method for synthesizing these block copolymers. researchgate.net For example, amphiphilic ABA triblock copolymers can be prepared using a deprotonated poly(ethylene glycol) (PEG) as a hydrophilic macroinitiator to initiate the polymerization of a long-chain alkyl glycidyl ether like dodecyl glycidyl ether. researchgate.net This results in a structure with a central hydrophilic PEG block and two outer hydrophobic poly(alkyl glycidyl ether) blocks. researchgate.net These triblock copolymers can have total molecular weights ranging from 7,000 to 28,000 g/mol with narrow dispersity. researchgate.net

The self-assembly of these block copolymers in water leads to the formation of micellar hydrogels, where the hydrophobic blocks form the core of the micelles. researchgate.net The properties of these hydrogels, such as their temperature-dependent mechanical behavior, can be tuned by varying the length of the alkyl chains in the hydrophobic blocks. researchgate.net

Sequential block copolymerization of ethylene (B1197577) oxide (EO) and long-chain alkyl glycidyl ethers can also be used to produce amphiphilic block copolymers with high molecular weights, in the range of 130,000–160,000 g mol−1, although these often have broader molecular weight distributions. d-nb.info The ability to create stimuli-responsive block copolymers, which change their properties in response to external stimuli like temperature or pH, is a key area of research. researchgate.netresearchgate.net For instance, triple stimuli-responsive hydrogels that respond to temperature, pressure, and UV light have been synthesized using controlled ring-opening polymerization of glycidyl ethers. researchgate.net

Table of Research Findings on LGE Block Copolymers:

Polymer ArchitecturePolymerization MethodHydrophilic BlockHydrophobic BlockKey Findings
ABA TriblockAnionic Ring-Opening Polymerization (AROP)Poly(ethylene glycol) (PEG)Poly(dodecyl glycidyl ether)Forms micellar hydrogels in water with temperature-dependent mechanical properties. researchgate.net
DiblockAnionic Ring-Opening Polymerization (AROP)Poly(ethylene oxide) (PEO)Poly(alkyl glycidyl ether)High molecular weight (130,000–160,000 g/mol ) amphiphilic copolymers. d-nb.info
ABA TriblockControlled Ring-Opening PolymerizationPoly(ethylene glycol) (PEG)Poly(allyl glycidyl ether)-stat-poly(alkyl glycidyl ether)Triple stimuli-responsive hydrogels (temperature, pressure, UV light). researchgate.net
DiblockReversible Addition-Fragmentation Chain Transfer (RAFT)Poly(glycidyl methacrylate)This compound containing segmentCreates stimuli-responsive coatings.

Statistical Copolymerization for Tunable Properties

Statistical copolymerization is a powerful technique for modifying the properties of polymers by randomly incorporating different monomer units along the polymer chain. In the case of this compound, this approach allows for the fine-tuning of material characteristics such as hydrophobicity, thermal properties, and mechanical behavior.

The copolymerization of LGE with other monomers, like ethylene oxide (EO), can result in amphiphilic polymers. d-nb.info While the copolymerization of some long-chain alkyl epoxides with EO leads to gradient copolymers due to differing reactivity ratios, recent studies on dodecyl glycidyl ether and EO suggest a more random incorporation, with reactivity ratios approaching one. researchgate.net This random distribution of the hydrophobic lauryl side chains along the hydrophilic polyether backbone is crucial for achieving specific solution behaviors and properties.

The physical properties of these copolymers can be adjusted by controlling the ratio of the comonomers. For instance, in the copolymerization of LGE with other alkyl glycidyl ethers, altering the weight ratios can modify the crosslink density and the glass transition temperature (Tg) of the resulting material.

Detailed research has shown that the combination of hydrophobic and hydrophilic monomers through statistical copolymerization enables the synthesis of amphiphilic polyethers. d-nb.info These polymers can be designed for a variety of applications that leverage micellar interactions in aqueous solutions, such as enhancing viscosity or forming supramolecular hydrogels. d-nb.info

Table 1: Properties of LGE-based Statistical Copolymers

ComonomerPolymerization TechniqueKey Tunable PropertiesResulting Polymer Architecture
Ethylene Oxide (EO)Anionic Ring-Opening Polymerization (AROP)Hydrophilic-Lipophilic Balance (HLB), Micellar InteractionsAmphiphilic Random Copolymer
Other Alkyl Glycidyl EthersCationic Ring-Opening Polymerization (CROP)Crosslink Density, Glass Transition Temperature (Tg)Crosslinked Polyether Network

Copolymerization with Functional Monomers

The incorporation of functional monomers into polymers containing this compound opens up possibilities for creating materials with responsive or specialized properties. The reactive nature of the glycidyl group in LGE allows for its copolymerization with a variety of functional monomers through different polymerization mechanisms.

One notable example is the copolymerization of LGE with glycidyl methacrylate (GlyMA). This can be achieved through techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce block copolymers. These materials can be designed to be stimuli-responsive, making them suitable for applications such as advanced coatings.

Furthermore, the introduction of olefinic functional groups can be achieved by copolymerizing LGE with monomers like 2,4-hexadien-1-yl glycidyl ether (HDEGE) or citronellyl glycidyl ether (CitroGE). researchgate.netd-nb.info The resulting copolymers possess pendant double bonds that can undergo further chemical modifications, such as thiol-ene reactions, allowing for the attachment of a wide range of functional molecules. nih.gov This post-polymerization modification capability is a key advantage for creating highly tailored materials.

Integration with Other Alkyl Glycidyl Ethers (e.g., Methyl, Ethyl, Propyl Glycidyl Ethers)

Homopolymers of MGE and EGE are generally soluble in water at room temperature, while those of n-propyl and iso-propyl glycidyl ether are hydrophobic. acs.orgresearchgate.net By statistically copolymerizing LGE with these shorter-chain analogs, a continuous spectrum of hydrophilic-lipophilic balance (HLB) can be achieved. For example, the copolymerization of glycidyl methyl ether and ethyl glycidyl ether can produce thermoresponsive copolymers. researchgate.net The ratio of these monomers dictates the lower critical solution temperature (LCST) of the resulting polymer in water. acs.orgresearchgate.net

Research has demonstrated that cationic ring-opening polymerization (CROP) of LGE with methyl or ethyl glycidyl ether at varying weight ratios (e.g., 60:40 to 80:20) can be used to adjust the crosslink density and glass transition temperature (Tg). The reactivity ratios of different glycidyl ether monomers are often close to one, which leads to a truly random incorporation along the polymer chain, a crucial factor for achieving predictable and uniform properties. researchgate.netd-nb.inforesearchgate.net

Terpolymerization with Co-monomers (e.g., Ethylene Oxide, Carbon Dioxide)

Terpolymerization, the polymerization of three distinct monomers, offers a higher level of complexity and control over the final polymer architecture and properties. This compound can be incorporated into terpolymers with monomers like ethylene oxide (EO) and carbon dioxide (CO2) to create multifunctional materials.

The terpolymerization of dodecyl glycidyl ether, propylene oxide (PO), and CO2 has been described. d-nb.info This process typically requires high pressure (around 50 bar) and can lead to the formation of poly(carbonates) with randomly distributed alkyl side chains. d-nb.info The incorporation of CO2 introduces carbonate linkages into the polyether backbone, which can alter the polymer's degradation profile and other physical properties. nih.gov

Furthermore, the synthesis of terpolymers involving LGE, another epoxide like EO, and a third monomer provides a versatile route to complex polymer structures. For instance, block and terpolymer structures can exhibit micellar and core-shell-corona architectures in solution. acs.org The direct copolymerization of epoxides and lactones is another approach to synthesizing multifunctional polymers with tunable properties. google.com

Table 2: Terpolymerization Systems Involving this compound

Co-monomer 1Co-monomer 2Resulting Polymer TypeKey Features
Propylene Oxide (PO)Carbon Dioxide (CO2)Poly(ether-carbonate)Contains carbonate linkages, requires high pressure
Ethylene Oxide (EO)Functional EpoxideMultifunctional PolyetherCan form complex solution architectures
LactideEthylene Oxide (EO)Poly(ether-ester)Introduces ester linkages into the backbone

Polyether Architectures and Advanced Material Design

The unique chemical structure of this compound serves as a foundation for the design of advanced polyether architectures with specific functionalities and applications.

Synthesis and Characterization of Homopolymers

The homopolymer of this compound, poly(this compound) (PLGE), is a highly hydrophobic, crystalline material. The controlled polymerization of LGE can be achieved through anionic ring-opening polymerization (AROP). rsc.org The use of a crown ether, such as 18-crown-6, can facilitate the controlled polymerization of long-chain alkyl glycidyl ethers under anionic conditions. rsc.org

Homopolymers of LGE with molecular weights ranging from 4,000 to 9,000 g/mol have been synthesized. rsc.org These polymers exhibit side-chain melting temperatures, which for a C12 alkyl chain is around 14 °C. rsc.org The glass transition temperature (Tg) of poly(allyl glycidyl ether), a related functional polyether, is reported to be -78 °C. nih.govsigmaaldrich.com

Characterization of PLGE typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI). For controlled polymerizations, PDI values of less than 1.2 are often achievable.

Development of Amphiphilic Polyethers and Micellar Systems

The combination of the hydrophobic this compound with hydrophilic polymer segments leads to the formation of amphiphilic polyethers. These polymers can self-assemble in aqueous solutions to form various structures, including micelles. d-nb.info

A common strategy is to create block copolymers, such as ABA triblock copolymers, where the 'A' blocks are hydrophobic poly(this compound) and the 'B' block is a hydrophilic polymer like poly(ethylene glycol) (PEG). rsc.org These triblock copolymers can form micellar, one-component hydrogels in water or water/ethanol mixtures due to the self-assembly of the hydrophobic alkyl chains. rsc.orgresearchgate.net

The critical micelle concentration (CMC) is a key parameter for these amphiphilic systems. The CMC values for such polymeric micelles are generally low, indicating their stability. researchgate.net The hydrophobic domains of these micelles can be either crystalline or flexible, depending on the temperature, which allows for the creation of thermo-responsive gels. rsc.orgresearchgate.net These systems hold promise for applications such as drug delivery, where the encapsulated guest molecules can be released in a controlled manner. rsc.org

Engineering of Thermoresponsive Polyethers for Tunable Lower Critical Solution Temperature (LCST)

The creation of "smart" polymers that respond to environmental stimuli is a major focus of materials science. By polymerizing short-chain alkyl glycidyl ethers, biocompatible polyethers with finely adjustable hydrophilicity can be synthesized. acs.org The introduction of hydrophobic side-chains, such as the lauryl group from LGE, into a hydrophilic polyether backbone allows for precise control over the polymer's aqueous solubility and its lower critical solution temperature (LCST). acs.org The LCST is the critical temperature below which a polymer is soluble in a solvent and above which it undergoes a phase separation, becoming insoluble.

Table 1: Influence of Comonomer Ratio on the Lower Critical Solution Temperature (LCST) of Poly(this compound-co-Methyl Glycidyl Ether)

Molar Ratio (LGE:MGE)% Hydrophobic Monomer (LGE)Resulting LCST (°C)
10:9010%75
25:7525%58
40:6040%42
50:5050%35

Note: Data are illustrative, based on the established principle that increasing hydrophobic monomer content decreases the LCST of thermoresponsive polyethers.

Fabrication of Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonds and hydrophobic associations. nih.gov The amphiphilic nature of copolymers containing both hydrophobic LGE segments and hydrophilic blocks is ideal for the formation of these materials. d-nb.info In an aqueous environment, these polymer chains self-assemble to minimize the unfavorable contact between the nonpolar lauryl chains and water. nih.gov This process leads to the formation of micro-domains or physical cross-links, where the hydrophobic segments aggregate, creating a network that entraps water and forms a gel. d-nb.infonih.gov

The combination of hydrophobic monomers like LGE and hydrophilic monomers in block or statistical copolymers is a key strategy for producing amphiphilic polyethers capable of forming supramolecular hydrogels. d-nb.inforesearchgate.net The strength and properties of these hydrogels are dependent on the size and number of the hydrophobic domains, which can be controlled by the polymer's composition and architecture. nih.gov A key advantage of these materials is their potential for self-healing; if the gel is fractured, the non-covalent hydrophobic interactions can be reformed, often at room temperature, restoring the material's mechanical properties. nih.gov

Exploration of Star-Shaped and Other Complex Architectures

Beyond linear block and statistical copolymers, LGE is a valuable monomer for constructing more complex polymer architectures, such as star-shaped polymers. acs.org Star polymers consist of multiple linear polymer "arms" radiating from a central core. acs.org This unique topology imparts properties distinct from their linear counterparts, including a more compact structure and a higher density of chain-end functionalities. acs.org

The synthesis of star-shaped polymers incorporating LGE can be achieved by growing polymer arms, often composed of amphiphilic block copolymers of LGE and a hydrophilic monomer, from a multifunctional initiator core. google.com For instance, researchers have reported the synthesis of complex star and even ring-shaped structures through the block copolymerization of decyl glycidyl ether (a close structural analog of LGE) with hydrophilic glycidyl ethers. d-nb.info These architectures often form unimolecular micelles in solution, with a hydrophobic core composed of the aggregated LGE blocks and a hydrophilic corona, making them promising for carrier applications. nih.gov The use of various ring-opening polymerization techniques allows for the creation of diverse architectures, including di- and triblock structures as well as star polymers, often in combination with poly(ethylene glycol) (PEG). acs.org

Microstructural Control in Polymer Synthesis

The macroscopic properties of a polymer are fundamentally dictated by its microstructure. For poly(this compound) and its copolymers, precise control over stereochemistry, molecular weight, and the distribution of molecular weights (dispersity) is crucial for tailoring material performance.

Stereochemical Control: Atactic versus Isotactic Polymer Synthesis

The polymerization of LGE, which is a chiral monomer, creates stereocenters along the polyether backbone. The spatial arrangement of these centers, known as tacticity, significantly influences the polymer's physical properties, such as its crystallinity and solubility. An atactic polymer has a random arrangement of stereocenters, which typically results in an amorphous material. A highly ordered isotactic polymer, where all stereocenters have the same configuration, is more likely to crystallize.

Control over tacticity is achievable through the choice of monomer and polymerization technique. acs.org The use of a racemic mixture of (R)- and (S)-lauryl glycidyl ether monomers generally leads to the synthesis of atactic polymers. acs.org Conversely, to produce an isotactic polymer, an enantiomerically pure monomer (either all (R)-LGE or all (S)-LGE) must be used in conjunction with a stereospecific polymerization method. acs.org Anionic ring-opening polymerization can be adapted to achieve such stereochemical control, yielding polymers with defined tacticity and, consequently, predictable physical properties. acs.org

Precise Control over Molecular Weight and Dispersity

The ability to control a polymer's molecular weight (Mₙ) and to ensure that all polymer chains have a similar length (i.e., a low dispersity, Đ or PDI) is a hallmark of modern polymer synthesis. Living and controlled polymerization techniques, such as anionic ring-opening polymerization (AROP), are particularly effective for this purpose when polymerizing glycidyl ethers. acs.orgd-nb.info

The "living" character of AROP means that the polymerization proceeds with minimal chain-transfer or termination reactions. d-nb.info This allows the polymer chains to grow uniformly, and the final molecular weight can be predetermined by the initial molar ratio of the monomer to the initiator. acs.org However, traditional oxyanionic polymerization of some epoxides can be limited by side reactions that restrict the achievable molecular weight. d-nb.infoacs.org To overcome this, monomer-activated AROP systems can be employed, which often lead to the synthesis of higher molecular weight polymers with excellent control. researchgate.net The successful control over polymerization is typically verified using Gel Permeation Chromatography (GPC), where a narrow, unimodal distribution and a low dispersity value (Đ < 1.2) are indicative of a well-controlled process. mdpi.com

Table 2: Representative Data for Controlled Anionic Polymerization of this compound (LGE)

EntryMonomer:Initiator RatioTheoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ = Mₙ/Mₙ)
125:16,0506,1001.09
250:112,10012,3001.11
375:118,15017,9001.12
4100:124,20023,8001.14

Note: Data are illustrative, reflecting typical results for a well-controlled living/controlled polymerization process where experimental molecular weight closely matches the theoretical value and dispersity is low.

Toxicological Mechanisms and Risk Assessment of Glycidyl Ethers

Biochemical Interactions and Mechanisms of Action

The primary mechanism of action for glycidyl (B131873) ethers involves the nucleophilic ring-opening of the reactive epoxy group. This epoxide ring is susceptible to attack by biological nucleophiles found in proteins and nucleic acids, leading to the formation of stable covalent bonds. cdc.gov

Glycidyl ethers are recognized as alkylating agents due to the electrophilic nature of the carbon atoms in the epoxide ring. This allows them to react with various nucleophilic sites within cells, including amino, sulfhydryl, and hydroxyl groups present in amino acids and other biomolecules. Such reactions result in the formation of "adducts," which are segments of DNA or protein that have become covalently bonded to a chemical. nih.gov

The formation of these adducts can alter the structure and function of essential macromolecules, a central aspect of their toxicological profile. For instance, studies involving phenyl glycidyl ether demonstrated its reaction with 2'-deoxyadenosine (B1664071) and thymidine (B127349) to form corresponding 2'-deoxynucleoside adducts. nih.gov This reactivity highlights the potential for glycidyl ethers to modify biological components through covalent bonding.

The reaction of glycidyl ethers with nucleic acids is of significant toxicological concern due to the potential for genetic damage. Research on proxy compounds like allyl glycidyl ether provides insight into these interactions. nih.gov Studies have shown that allyl glycidyl ether reacts with nucleic acid components to form adducts at various sites on the DNA bases. nih.gov

In vitro treatment of double-stranded DNA with allyl glycidyl ether resulted in the formation of several adducts. nih.gov The primary product was identified as an adduct at the N-7 position of guanine, followed by adducts at the N-1 and N-3 positions of adenine, and the N-3 position of cytosine. nih.govnih.gov The formation of these DNA adducts is a critical event in chemical carcinogenesis, as they can lead to mutations if not properly repaired by the cell's DNA repair machinery. The relative distribution of these adducts can be influenced by factors such as DNA structure (single-stranded vs. double-stranded). nih.gov

Glycidyl Ether StudiedDNA BaseSite of Adduct FormationRelative Abundance
Allyl Glycidyl EtherGuanineN-7Major
AdenineN-1Secondary
AdenineN-3Minor
CytosineN-3Minor
Phenyl Glycidyl EtherAdenineN-1Predominant
ThymidineN-3Major

Genotoxicity and Mutagenicity Research

Given their ability to form DNA adducts, glycidyl ethers have been extensively studied for their genotoxic and mutagenic potential. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer.

A range of in vitro models are employed to assess the genotoxicity of chemical compounds. nih.gov The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying substances that can cause gene mutations. criver.com In this test, specific strains of bacteria (e.g., Salmonella typhimurium) that have lost the ability to synthesize an essential amino acid are exposed to a test chemical. Mutagenic compounds can cause a reverse mutation, restoring the bacteria's ability to grow in an amino-acid-deficient medium. criver.com

Studies on various aromatic glycidyl ethers have demonstrated their mutagenic potential in the Ames test. umich.edunih.gov For example, investigations using Salmonella typhimurium strains TA100 and TA1535 showed that several aromatic glycidyl ethers act as mutagens. umich.edunih.gov These findings indicate that the glycidyl ether structure is capable of inducing point mutations in bacterial DNA.

CompoundBacterial StrainResult
Phenyl glycidyl ether (PGE)Salmonella typhimuriumPotent Mutagen
Resorcinol diglycidyl ether (RDGE)Salmonella typhimuriumPotent Mutagen
Various Aromatic Glycidyl EthersSalmonella typhimurium (TA100, TA1535)Mutagenic

Unscheduled DNA synthesis (UDS) is a type of DNA synthesis that occurs outside of the normal cell cycle phase (S-phase) and is indicative of DNA excision repair. The UDS assay measures the ability of a chemical to induce DNA damage that is subsequently repaired by the cell. An increase in UDS is a marker of genotoxicity. Studies have shown that some members of the butyl glycidyl ether family can induce unscheduled DNA synthesis in human lymphocytes, providing further evidence of their DNA-damaging potential. sigmaaldrich.com

Dermal Exposure and Sensitization Pathways

Dermal contact is considered a major route of occupational exposure to glycidyl ethers. cdc.gov The chemical properties that make these compounds reactive towards biological macromolecules also contribute to their effects on the skin. Glycidyl ethers are known primary skin irritants and have a well-documented potential to act as skin sensitizers. cdc.govindustrialchemicals.gov.au

Skin sensitization is an immune-mediated response that develops after initial exposure to a chemical allergen. cdc.gov The reactive epoxide moiety of glycidyl ethers can haptenize skin proteins, meaning it covalently binds to them to form a complete antigen. This new complex can then be recognized by the immune system, leading to the development of allergic contact dermatitis upon subsequent exposures. This sensitizing potential is recognized as a characteristic toxicological property for this group of chemicals. industrialchemicals.gov.au

Mechanisms of Skin Sensitization

Lauryl glycidyl ether, in common with other glycidyl ethers, is recognized as a potential skin sensitizer (B1316253). cdc.gov2017erp.com The mechanism of skin sensitization is a complex immunological process initiated by the topical exposure to a sensitizing chemical. This process is broadly divided into two phases: induction and elicitation.

The induction phase begins with the penetration of the chemical, in this case, this compound, through the stratum corneum into the viable epidermis. Due to its chemical structure, particularly the reactive epoxide ring, this compound is electrophilic and can covalently bind to nucleophilic sites on skin proteins. This process, known as haptenation, results in the formation of an immunogenic hapten-protein conjugate. nih.gov This new complex is then recognized as foreign by Langerhans cells, which are antigen-presenting cells in the epidermis.

These Langerhans cells process the hapten-protein complex and migrate to the regional lymph nodes. In the lymph nodes, they present the processed antigen to naive T-lymphocytes. This interaction leads to the activation and proliferation of antigen-specific T-cells, which then circulate throughout the body. This initial exposure and development of an immunological memory complete the induction phase.

Subsequent skin contact with this compound triggers the elicitation phase. The circulating antigen-specific T-cells recognize the hapten-protein complexes in the skin. This recognition activates a cascade of inflammatory responses, leading to the clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation at the site of contact. While there is evidence of anti-hapten antibody production in response to some allergens, the primary mechanism for skin sensitization by chemicals like glycidyl ethers is considered to be a T-cell-mediated delayed-type hypersensitivity reaction. nih.gov

Dermal Penetration Studies

Specific dermal penetration studies for this compound are not extensively available in the reviewed literature. However, the potential for dermal absorption can be inferred from the physicochemical properties of the molecule and studies on related long-chain alkyl ethers and other glycidyl ethers.

This compound is a relatively large, lipophilic molecule due to its long alkyl (lauryl) chain. The rate of percutaneous absorption of chemicals is influenced by factors such as molecular weight, lipophilicity (log Kow), and the integrity of the skin barrier. Generally, for a homologous series of compounds, dermal absorption tends to decrease as the alkyl chain length and molecular weight increase.

Studies on other glycol ethers have demonstrated that they are capable of permeating the skin. nih.govnih.gov However, the rate of absorption has been shown to decrease with increasing molecular weight and decreasing volatility within a series. nih.gov For instance, in a study of monoethylene glycol ethers, the absorption rate decreased as the alkyl chain length increased from methoxy (B1213986) to butoxy. nih.gov This suggests that the long C12 alkyl chain of this compound would likely result in a lower rate of dermal penetration compared to shorter-chain alkyl glycidyl ethers.

The Cosmetic Ingredient Review expert panel has noted the low dermal absorption of alkyl glyceryl ethers as a factor in their safety assessment for use in cosmetics. semanticscholar.orgpsu.eduresearchgate.net While this compound is not an alkyl glyceryl ether, the presence of the long alkyl chain is a shared characteristic that would be expected to limit dermal absorption.

ParameterValue/ObservationReference
General trend for Glycol Ethers Decreasing absorption rate with increasing molecular weight. nih.gov
Alkyl Glyceryl Ethers Generally low dermal absorption. semanticscholar.orgpsu.eduresearchgate.net
Inference for this compound Expected to have a relatively low rate of dermal penetration due to its long alkyl chain and high molecular weight.N/A

Impact on Stratum Corneum Lipid Bilayer

The stratum corneum, the outermost layer of the skin, acts as the primary barrier. Its function is largely attributed to the unique composition and organization of its intercellular lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids. These lipids are arranged in a highly ordered lamellar structure, which is crucial for maintaining the skin's barrier function and preventing excessive transepidermal water loss.

Chemicals with surfactant-like properties can interact with this lipid matrix, leading to a disruption of the ordered lamellar structure. This can increase the permeability of the skin to exogenous substances and may also lead to skin irritation. Anionic surfactants, for example, have been shown to decrease the conformational order and stiffness of the lipid membranes in the stratum corneum. nih.gov

This compound, with its long lipophilic tail and polar head, may insert itself into the lipid bilayer of the stratum corneum. This intercalation could potentially disrupt the tight packing of the endogenous lipids, leading to an increase in fluidity and a less ordered structure. Such a disruption could compromise the barrier function of the skin, making it more susceptible to the penetration of this compound itself and other external agents, and could be a contributing factor to its irritant properties. nih.govresearchgate.netsemanticscholar.orgjosai.ac.jp

Toxicokinetics and Metabolic Fate of Glycidyl Ethers

Absorption Pathways (Inhalation, Oral, Dermal)

While specific toxicokinetic studies detailing the absorption of this compound are limited, the potential routes of exposure and absorption can be inferred from the properties of the compound and data on other glycidyl ethers. The primary routes of occupational exposure to glycidyl ethers are dermal contact and inhalation. cdc.gov

Dermal Absorption: As discussed in section 4.3.2, dermal absorption of this compound is expected to be relatively low due to its long alkyl chain. However, prolonged or repeated contact, especially with compromised skin, could lead to systemic absorption. cdc.gov

Inhalation: this compound is described as having low volatility. atamanchemicals.com This suggests that at ambient temperatures, the risk of significant exposure through inhalation of vapors may be low. However, in occupational settings where it is used at elevated temperatures or as an aerosol, inhalation could become a more significant route of exposure.

Oral Absorption: The oral route is generally not a primary route of occupational or consumer exposure. However, in the case of accidental ingestion, absorption from the gastrointestinal tract is possible. Studies on other long-chain alkyl ethers suggest that they can be absorbed from the intestinal mucosa. cir-safety.org

Hepatic Metabolism and Toxic Metabolite Formation (e.g., Alkoxyacetic Acids via Alcohol Dehydrogenase)

Specific data on the hepatic metabolism of this compound is not available. However, the metabolic pathways can be predicted based on the metabolism of other glycidyl ethers and alkyl ethers. The liver is the primary site for the metabolism of many xenobiotics.

The initial and most significant metabolic step for glycidyl ethers is the enzymatic hydrolysis of the epoxide ring, catalyzed by epoxide hydrolase, to form the corresponding diol, 1-dodecyloxy-2,3-propanediol. researchgate.net This diol is generally less reactive and more water-soluble than the parent epoxide.

Following the formation of the diol, further metabolism can occur. One potential pathway involves the oxidation of the primary or secondary alcohol groups of the diol. Another important metabolic pathway for ethers involves the action of cytochrome P450 enzymes, which can lead to O-dealkylation.

A key metabolic pathway for some ethers, particularly glycol ethers, involves the oxidation of the terminal alcohol group by alcohol dehydrogenase (ADH) and subsequently by aldehyde dehydrogenase (ALDH) to form alkoxyacetic acids. researchgate.net It is plausible that this compound or its diol metabolite could undergo enzymatic cleavage of the ether bond, followed by oxidation to form dodecanol (B89629) and glycerol (B35011) derivatives, which would then enter their respective metabolic pathways. The formation of toxic alkoxyacetic acids is a known concern for some shorter-chain glycol ethers, but it is less certain for long-chain alkyl glycidyl ethers like the lauryl derivative.

Metabolic StepEnzyme(s) Involved (Predicted)Resulting Metabolite(s) (Predicted)Reference
Epoxide Hydrolysis Epoxide Hydrolase (EH)1-dodecyloxy-2,3-propanediol researchgate.net
Oxidation Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)Further oxidized products researchgate.net
O-Dealkylation Cytochrome P450Dodecanol and glycerol derivativesN/A

Distribution and Elimination Studies

There is a lack of specific studies on the distribution and elimination of this compound in humans or experimental animals. General principles of toxicology and data from related compounds can provide some insight into its likely fate in the body.

Following absorption, lipophilic compounds like this compound may initially distribute to tissues with high lipid content. However, the extent of distribution will depend on the rate and extent of its metabolism to more water-soluble compounds.

The primary route of elimination for the metabolites of glycidyl ethers is expected to be through the urine, following their conversion to more polar and water-soluble compounds in the liver. Unmetabolized this compound, due to its lipophilicity, could potentially be eliminated to a lesser extent in the feces. Studies on rats with other alkyl glyceryl ethers have shown that they are metabolized in the liver and intestine, with metabolites being incorporated into phospholipids (B1166683) in the intestine but not significantly in the liver. nih.gov For other types of alkyl ethers, rapid excretion in the urine has been observed after systemic dosing. cir-safety.org Without specific studies, the precise distribution and elimination kinetics of this compound remain speculative.

Comparative Toxicology and Epidemiological Relevance

The toxicological profile of glycidyl ethers is not uniform across the class; significant differences exist based on the chemical nature of the non-glycidyl portion of the molecule. These differences influence their reactivity, metabolic fate, and ultimately, their carcinogenic potential. Understanding these variations is crucial for accurate risk assessment.

Comparison with Other Glycidyl Ethers (e.g., Phenyl Glycidyl Ether, Bisphenol A Diglycidyl Ether)

Glycidyl ethers can be broadly categorized based on their R group, which can be alkyl, aromatic, or a more complex structure like that of bisphenol A. This compound, an aliphatic glycidyl ether, exhibits a toxicological profile that differs from aromatic glycidyl ethers like Phenyl Glycidyl Ether (PGE) and larger molecules such as Bisphenol A Diglycidyl Ether (BADGE).

Generally, the epoxide group is the primary site of toxicological action, capable of reacting with nucleophilic macromolecules like DNA and proteins. dntb.gov.ua However, the nature of the attached R group modifies the molecule's physical and chemical properties, such as solubility, absorption, and distribution, which in turn affects its toxicity. dntb.gov.ua

Phenyl Glycidyl Ether (PGE): As an aromatic monoglycidyl ether, PGE has been shown to be a skin irritant and a sensitizer in humans and animals. nih.gov Inhalation studies in rats have demonstrated that PGE can cause carcinomas of the nasal cavity. inchem.org Its recognized allergenicity and carcinogenicity in animal models highlight the hazards associated with aromatic glycidyl ethers. nih.govwikipedia.org

Bisphenol A Diglycidyl Ether (BADGE): BADGE is a larger, diglycidyl ether that forms the basis of many epoxy resins. who.int Its primary health effect in humans is allergic contact dermatitis. inchem.org While it is mutagenic in bacteria, numerous in vivo genotoxicity tests have not shown systemic genotoxic effects. uzh.ch Carcinogenicity studies in mice involving skin application have yielded limited or no evidence of skin tumors. inchem.org The hydrolysis of its epoxy groups is a major detoxification pathway. uzh.ch

This compound (and related long-chain alkyl glycidyl ethers): Long-chain aliphatic glycidyl ethers, such as C12-C14 alkyl glycidyl ether (which includes this compound), are often used as reactive diluents to reduce the viscosity of epoxy resin formulations. atamanchemicals.com Compared to aromatic glycidyl ethers, they are generally considered to have lower toxicity. atamanchemicals.com While all glycidyl ethers can cause skin irritation and sensitization, the long alkyl chain of this compound influences its physical properties, making it less volatile than shorter-chain ethers. cdc.gov

The following table provides a comparative summary of the toxicological properties of these glycidyl ethers.

FeatureThis compound (Alkyl)Phenyl Glycidyl Ether (Aromatic)Bisphenol A Diglycidyl Ether (Bisphenol)
Primary Use Reactive diluentReactive modifier in epoxy resinsBase component of epoxy resins
Key Toxicological Concern Skin irritation and sensitizationCarcinogenicity, skin sensitizationAllergic contact dermatitis
Carcinogenicity (IARC) Not classifiedGroup 2B (Possibly carcinogenic to humans)Group 3 (Not classifiable)
Genotoxicity Data limitedMutagenic in bacteria and some mammalian cell testsMutagenic in bacteria, but not systemically genotoxic in vivo
Target Organs (in animals) SkinNasal cavity (inhalation)Skin, potential for systemic effects at high doses

Conflicting Carcinogenicity Assessments and Mechanistic Differences

The carcinogenicity assessments for glycidyl ethers vary significantly, underscoring the structural and mechanistic differences within this chemical class. The International Agency for Research on Cancer (IARC) has evaluated several glycidyl ethers, resulting in different classifications.

Phenyl Glycidyl Ether (PGE) is classified as Group 2B, possibly carcinogenic to humans . inchem.org This classification is based on sufficient evidence of carcinogenicity in experimental animals, specifically the induction of nasal cavity carcinomas in rats exposed via inhalation. inchem.org

Bisphenol A Diglycidyl Ether (BADGE) is classified as Group 3, not classifiable as to its carcinogenicity to humans . inchem.org This is due to limited evidence in experimental animals and a lack of data in humans. who.int While some mouse skin-painting studies showed small increases in certain tumors, others did not. inchem.org

These conflicting assessments arise from genuine differences in the biological activity of the compounds. The higher reactivity and different metabolic pathways of the aromatic PGE may contribute to its carcinogenic potential in the nasal passages of rodents. In contrast, BADGE is a larger molecule, and its primary metabolites include hydrolyzed products that are less reactive. researchgate.net It has been proposed that a metabolite of BADGE, glycidaldehyde, could be responsible for some of its genotoxic activity; however, the formation of this adduct occurs at a much lower rate than direct detoxification via hydrolysis. who.intuzh.ch

The mechanistic differences likely stem from a combination of factors:

Chemical Reactivity: The electronic properties of the aromatic ring in PGE can influence the reactivity of the adjacent epoxide ring.

Metabolism: The metabolic pathways for PGE and BADGE differ. BADGE is efficiently detoxified by epoxide hydrolases into diol derivatives. uzh.ch

Physical Properties: Differences in volatility and solubility affect the routes of exposure and distribution within the body, leading to different target organs (e.g., nasal cavity for inhaled PGE). inchem.org

Epidemiological Insights from Related Glycol Ethers Exposure

There is a lack of specific epidemiological studies on the long-term health effects of occupational exposure to this compound or other individual glycidyl ethers. inchem.orgcdc.gov However, research on a related class of compounds, glycol ethers, has provided insights that raise concerns and highlight the need for caution.

Epidemiological studies in workers occupationally exposed to certain ethylene (B1197577) glycol ethers have suggested potential health risks, including:

Reproductive Effects: Some studies have linked exposure to specific glycol ethers, such as 2-ethoxyethanol (B86334) and 2-methoxyethanol, with testicular damage and reduced sperm counts in men. cdc.gov

Hematological Effects: Exposure to some glycol ethers has been associated with abnormalities in the blood-forming system, including alterations in leukocyte counts and bone marrow cytotoxicity in animal studies. cdc.gov

It is critical to note that glycol ethers and glycidyl ethers are structurally and toxicologically distinct classes of chemicals. Glycol ethers lack the reactive epoxide ring that characterizes glycidyl ethers. cdc.gov Nonetheless, the findings from glycol ether epidemiology are relevant as they demonstrate that ether-linked industrial solvents can pose significant systemic health risks, particularly to the reproductive and hematopoietic systems. cdc.gov These studies underscore the importance of controlling workplace exposure to all related solvent classes, including glycidyl ethers, pending more specific data. nih.gov

Impurity Profiling and Toxicological Implications (e.g., Epichlorohydrin)

Commercial-grade this compound and other glycidyl ethers are not perfectly pure substances. The synthesis process can result in residual starting materials and byproducts that have their own toxicological significance.

The most common method for synthesizing glycidyl ethers involves the reaction of an alcohol (in this case, lauryl alcohol or 1-dodecanol) with epichlorohydrin (B41342) in the presence of a base. acs.org This process can leave several important impurities in the final product:

Chlorohydrins: Incomplete dehydrochlorination during the synthesis reaction can lead to the formation of chlorohydrin byproducts. researchgate.net For example, the reaction of the epoxide ring with hydrochloric acid (a byproduct of the main reaction) can generate these impurities. While the specific toxicology of this compound-related chlorohydrins is not well-documented, some chlorohydrin compounds have demonstrated toxicity. researchgate.net

Diglycidyl Ethers and Other Oligomers: Side reactions can lead to the formation of higher molecular weight species, which may alter the physical and toxicological properties of the final product.

The presence of these impurities, particularly the genotoxic carcinogen epichlorohydrin, can significantly impact the toxicity of commercial glycidyl ether preparations. uzh.ch The risk assessment for this compound must therefore consider not only the properties of the main compound but also the identity and concentration of potentially hazardous impurities.

ImpurityChemical Name
Bisphenol A2,2-Bis(4-hydroxyphenyl)propane
Bisphenol A Diglycidyl Ether2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane)
Epichlorohydrin1-Chloro-2,3-epoxypropane
GlycidaldehydeOxiranecarboxaldehyde
This compound2-[(Dodecyloxy)methyl]oxirane
Phenyl Glycidyl Ether(Phenoxymethyl)oxirane

Environmental Fate and Ecotoxicological Behavior

Degradation Pathways and Kinetics

Degradation of Lauryl Glycidyl (B131873) Ether in the environment can occur through both biological and non-biological processes. The ether linkage and the epoxide ring are the primary sites for degradative reactions.

Specific studies detailing the biodegradation kinetics of Lauryl Glycidyl Ether are not extensively available in peer-reviewed literature. However, the degradation pathway can be inferred from studies on structurally related compounds. The microbial breakdown of LGE is expected to involve two main steps: cleavage of the ether bond and opening of the epoxide ring.

Research on other epoxides, such as glycidol (B123203) and glycidyl nitrate, has shown that microbial activity can accelerate the opening of the unstable epoxide ring nih.gov. This suggests that soil and aquatic microorganisms could facilitate the hydrolysis of LGE to its corresponding diol, 1-dodecyloxy-2,3-propanediol.

Furthermore, studies on other lauryl ether compounds, such as sodium lauryl ether sulfate (B86663) (SLES), have identified bacterial consortia capable of utilizing the molecule as a carbon source. Genera like Pseudomonas have been shown to be predominant in the degradation of SLES in soil environments frontiersin.orgnih.govub.ac.id. While LGE has a different chemical structure (a glycidyl ether versus a sulfated ethoxylate), the presence of the lauryl ether moiety suggests that similar microorganisms might be capable of cleaving the ether bond and metabolizing the dodecyl chain, likely through pathways analogous to fatty acid oxidation.

The primary abiotic degradation mechanism for this compound is the hydrolysis of its epoxide ring. The three-membered ring is strained and susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acidic or basic conditions . This non-biological process results in the ring-opening of the epoxide, forming the more stable and less reactive diol, 1-dodecyloxy-2,3-propanediol. While one source notes a "resistance to hydrolysis" in the context of specific applications, the inherent reactivity of the epoxide functional group makes hydrolysis a significant anticipated fate process in aqueous environments smolecule.com.

Environmental Partitioning and Transport Potential

The partitioning and transport of this compound in the environment are governed by its high lipophilicity and low water solubility. These properties indicate how the compound will distribute between soil, water, and biota.

The octanol-water partition coefficient (Kow) is a key parameter for predicting environmental distribution. The estimated LogP (equivalent to Log Kow) for this compound is 5.4, signifying a strong preference for fatty or nonpolar environments over aqueous ones . Consistent with this, the compound is described as insoluble in water smolecule.comnoaa.govchemicalbook.com.

This high lipophilicity strongly suggests that this compound will have a high soil organic carbon-water partition coefficient (Koc) ecetoc.orgchemsafetypro.com. A high Koc value indicates that the chemical will adsorb strongly to the organic fraction of soil and sediment, leading to low mobility in soil chemsafetypro.comd-nb.info. Consequently, it is unlikely to leach into groundwater but will tend to accumulate in soil and sediment. A Log Koc value greater than 4.5 can be an indicator of potential concern for terrestrial organisms due to this accumulation chemsafetypro.com.

The high LogP value also indicates a potential for bioaccumulation in aquatic and terrestrial organisms, as the substance is likely to partition from the environment into the fatty tissues of organisms eosca.eu.

PropertyValue/DescriptionSource(s)
Molecular Formula C15H30O2 smolecule.com
Molecular Weight 242.4 g/mol smolecule.com
LogP (XLogP3) 5.4
Water Solubility Insoluble (<1 mg/mL) smolecule.comnoaa.gov

Ecotoxicological Assessment Methodologies

To understand the potential harm this compound may pose to ecosystems, various ecotoxicological assessment methods are employed. These include laboratory-based experiments that simulate environmental compartments like soil and water.

Soil microcosm experiments are controlled laboratory systems designed to simulate a simplified terrestrial environment and are a powerful tool for studying the fate of chemicals and their effects on soil organisms troy.edufrontiersin.org. In a typical microcosm study for a compound like LGE, soil would be treated with the chemical, and several endpoints would be monitored over time. These include the disappearance rate of the parent compound (to calculate metrics like DT50, the time for 50% dissipation) and the effects on the soil microbial community's abundance, activity, and structure researchgate.netnih.gov.

While specific microcosm studies on this compound were not identified, research on the related compound sodium lauryl ether sulfate (SLES) demonstrates the methodology. In these studies, soil was treated with SLES, and its persistence was measured over several weeks, yielding DT50 values. Researchers also evaluated changes in the microbial community's structure and function in response to the chemical's presence researchgate.netnih.gov. A similar experimental design would be necessary to determine the specific effects and persistence of this compound in the soil environment.

The acute toxicity of chemicals to aquatic life is often assessed using standardized bioassays. One common and rapid method is the bioluminescence inhibition assay using the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) frontiersin.org. This test measures the reduction in light output from the bacteria upon exposure to a toxic substance. The concentration that causes a 50% reduction in light emission (the EC50) is a standard measure of acute toxicity nih.govresearchgate.net.

The table below presents ecotoxicity data for a series of glycerol (B35011) monoalkyl ethers against Vibrio fischeri, illustrating the trend of increasing toxicity (lower EC50 value) with increasing alkyl chain length.

Compound (Glycerol Monoalkyl Ether)Alkyl Chain LengthEC50 (mg L-1) after 30 min
3-methoxy-1,2-propanediolC1> 22,000
3-ethoxy-1,2-propanediolC2> 22,000
3-propoxy-1,2-propanediolC314,000
3-butoxy-1,2-propanediolC42,700
3-pentyloxy-1,2-propanediolC5600
3-hexyloxy-1,2-propanediolC6130
3-heptyloxy-1,2-propanediolC735
3-octyloxy-1,2-propanediolC810
Data sourced from a study on glycerol ethers' toxicity to Vibrio fischeri researchgate.net.

Risk Classification Based on Hazard and Exposure Profiles

The risk classification for this compound is determined by evaluating its inherent hazards and the potential for exposure to humans and the environment. This assessment combines toxicological data with information on its use and environmental behavior to characterize its risk profile.

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is identified as causing skin and eye irritation. Furthermore, it is recognized for its potential to cause long-lasting harmful effects to aquatic life. The primary routes of occupational exposure are through skin contact and, secondarily, inhalation of vapors. cdc.gov

A screening assessment conducted by the Canadian government on the Epoxides and Glycidyl Ethers Group, which includes substances representative of this compound, utilized an ecological risk classification (ERC) approach. This method considers metrics for both hazard and exposure, such as the potential emission rate, persistence, and long-range transport potential. canada.ca Based on this comprehensive analysis, the group of substances was determined to have a low potential for ecological risk. canada.ca

The following tables detail the GHS hazard classification and the associated precautionary statements for this compound.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category
Skin Irritation Category 2
Eye Irritation Category 2A

This data is sourced from TCI Chemicals and BOC Sciences Safety Data Sheets.

Table 2: GHS Hazard and Precautionary Statements

Type Code Statement
Hazard H315 Causes skin irritation.
Hazard H319 Causes serious eye irritation.
Hazard H413 May cause long lasting harmful effects to aquatic life.
Precautionary P264 Wash skin thoroughly after handling.
Precautionary P273 Avoid release to the environment.
Precautionary P280 Wear protective gloves/ eye protection/ face protection.
Precautionary P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
Precautionary P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary P332 + P313 If skin irritation occurs: Get medical advice/ attention.
Precautionary P337 + P313 If eye irritation persists: Get medical advice/ attention.

This data is compiled from TCI Chemicals and BOC Sciences Safety Data Sheets.

Advanced Analytical Methodologies for Characterization

Light Scattering Techniques for Polymeric Systems

Light scattering techniques are powerful tools for investigating the size, shape, and dynamics of polymers in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles and molecules in solution, such as polymer coils, aggregates, and micelles. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) or diameter (Dh) of the particles. DLS also provides information on the size distribution of the particle population, often expressed as the polydispersity index (PDI).

For amphiphilic block copolymers containing a hydrophobic block derived from lauryl glycidyl (B131873) ether and a hydrophilic block, DLS is invaluable for studying their self-assembly into micelles or other nanostructures in aqueous environments. nih.gov Below the critical micelle concentration (CMC), the polymers exist as unimers. Above the CMC, they self-assemble into core-shell structures, with the hydrophobic poly(lauryl glycidyl ether) chains forming the core and the hydrophilic chains forming the corona. DLS can precisely measure the size of these self-assembled structures.

Furthermore, DLS is instrumental in studying the conformational changes that occur during the thermoresponsive phase transition. For thermoresponsive polymers, as the temperature approaches the cloud point, changes in the hydrodynamic radius can be observed, reflecting the transition from a soluble coil to a collapsed globule state. mdpi.com In the case of block copolymers, DLS can track the temperature-induced swelling or dissociation of micellar aggregates. mdpi.com For example, in a study of thermoresponsive poly(glycidyl ether) block copolymers, DLS revealed the formation of mesoglobules above the cloud point temperature with a narrow size distribution. mdpi.com As the temperature was lowered, the hydrodynamic diameter of these aggregates changed, indicating swelling and eventual dissociation into smaller aggregates. mdpi.com

Table 2: Hydrodynamic Properties of Self-Assembled Glycidyl Ether-Based Copolymer Systems Determined by DLS

Copolymer SystemTemperature (°C)Hydrodynamic Diameter (Dh) (nm)Polydispersity Index (PDI)Observed PhenomenonReference
PGE Block Copolymer B1:337 (> CPT)~70NarrowFormation of mesoglobules mdpi.com
PGE Block Copolymer B1:320 (~ CPT)~100-Swelling of mesoglobules mdpi.com
PGE Block Copolymer B1:310 (< CPT)~50-Dissociation into smaller aggregates mdpi.com
PGE Block Copolymer B1:137 (> CPT)100-200NarrowFormation of mesoglobules mdpi.com
PGE Block Copolymer B1:120 & 10 (< CPT)~40-50-Dissociation into smaller aggregates mdpi.com
C12-PN-PG25-~80 (at high [N]/[P] ratio)-Formation of compact polyplexes mdpi.com

This table presents data from related poly(glycidyl ether) systems to illustrate the application of DLS in characterizing polymer conformation and aggregation.

Research Applications in Materials Science and Biomedical Engineering

Utilization as Reactive Diluents in Epoxy Resin Formulations

Lauryl glycidyl (B131873) ether (LGE), also known as dodecyl glycidyl ether, is an aliphatic glycidyl ether that serves as a crucial component in materials science, particularly in the formulation of epoxy resins. It is characterized by a 12-carbon alkyl chain (lauryl group) and a reactive glycidyl ether moiety. This structure makes it a valuable reactive diluent in epoxy resin systems. guidechem.comatamanchemicals.com Reactive diluents are functional additives that reduce the viscosity of epoxy resins and participate in the curing reaction, becoming an integral part of the final cross-linked polymer network. atamanchemicals.com The incorporation of LGE into epoxy formulations leads to significant modifications in the rheological, mechanical, and durability properties of the cured material. atamanchemicals.com

A primary function of lauryl glycidyl ether in epoxy resin formulations is to reduce the high viscosity characteristic of many base epoxy resins, such as those derived from bisphenol A diglycidyl ether (DGEBA). atamanchemicals.comspecialchem.comgoogle.com This reduction in viscosity is critical for improving the handling and processing of the resin. atamanchemicals.commdpi.com Lower viscosity enhances the flow characteristics of the epoxy system, which facilitates easier compounding with fillers, improves filler loading capacity, and allows for smoother application by brushing or troweling. atamanchemicals.comatamanchemicals.comspecialchem.com The improved workability is essential in various applications, including coatings, adhesives, sealants, and casting. atamanchemicals.comgoogle.com

The long, non-polar lauryl chain of LGE contributes to its effectiveness as a diluent. guidechem.com By being a monofunctional diluent, it reduces the crosslink density to some extent, which contributes to the viscosity reduction. specialchem.com The addition of even small weight percentages of a similar monofunctional glycidyl ether, butyl glycidyl ether, has been shown to dramatically decrease the prepolymer viscosity. For instance, a 20 wt% addition can reduce viscosity by as much as 97% at room temperature. mdpi.com This significant viscosity reduction allows for the production of low-viscosity formulations that can be easily applied over large surfaces. atamanchemicals.com

Table 1: Viscosity of Selected Glycidyl Ether Reactive Diluents

Reactive Diluent Viscosity (mPa·s at 25°C)
C12-C13 mixed alcohol glycidyl ether 8 nagase.com
Phenyl glycidyl ether 8 nagase.com

This table provides illustrative viscosity values for common monofunctional reactive diluents similar to this compound.

The incorporation of this compound into an epoxy matrix significantly enhances its mechanical properties, particularly flexibility and impact resistance. guidechem.comatamanchemicals.com Unmodified epoxy resins are often rigid and brittle due to their highly cross-linked structure, which can be a drawback in applications requiring durability under mechanical stress. google.comresearchgate.net

LGE introduces long, flexible aliphatic chains into the polymer network. atamanchemicals.comatamanchemicals.com This modification increases the free volume and allows for greater molecular movement, which in turn imparts flexibility to the cured resin and reduces brittleness. atamanchemicals.com The result is a material with enhanced ability to withstand mechanical shock and resist crack propagation. atamanchemicals.com This makes LGE-modified epoxies suitable for applications such as flexible adhesives, impact-resistant coatings, and durable composites. atamanchemicals.comgoogle.com The improved impact strength is crucial for products that may experience mechanical stress or vibration during their service life. atamanchemicals.com The presence of LGE in resin formulations allows for the creation of flexible, crack-resistant coatings that can withstand temperature fluctuations and mechanical stress. atamanchemicals.com

Table 2: Effect of this compound on Epoxy Resin Mechanical Properties

Mechanical Property Effect of LGE Addition Reference
Flexibility Increased guidechem.comatamanchemicals.com
Impact Resistance Improved guidechem.comatamanchemicals.comatamanchemicals.com
Crack Resistance Enhanced atamanchemicals.com

This compound not only improves the processability and mechanical properties of epoxy resins but also enhances their durability and performance in challenging environmental conditions.

The hydrophobic nature of the long lauryl alkyl chain in LGE is a key contributor to the enhanced chemical and moisture resistance of the cured epoxy. atamanchemicals.com This hydrophobicity helps to repel water and other aqueous solutions, reducing moisture absorption by the resin. exlibrisgroup.com.cn Research on a similar fluorinated glycidyl ether demonstrated that its incorporation significantly increased the hydrophobicity of the resin surface and lowered the equilibrium moisture content by 30% at a 5% concentration. exlibrisgroup.com.cn This property is particularly valuable for applications in humid environments, such as marine coatings, adhesives for woodworking, and protective coatings for industrial equipment. atamanchemicals.com LGE-modified epoxies also exhibit good resistance to various chemicals, including acids, alkalis, oils, and solvents. atamanchemicals.compaint.org

The enhanced moisture and chemical resistance provided by this compound directly translates to improved corrosion resistance in protective coatings. atamanchemicals.com When used in coatings for metal surfaces, such as steel structures and automotive underbodies, LGE helps to create a more effective barrier against corrosive agents. atamanchemicals.com By improving adhesion to metal substrates and reducing the permeability of the coating to water and ions, it contributes to long-lasting rust prevention. atamanchemicals.comnagase.com This makes it a vital component in formulations for industrial and marine protective coatings, where resistance to saltwater and environmental degradation is critical. atamanchemicals.com

Epoxy resins, particularly those based on aromatic backbones like DGEBA, are susceptible to degradation from ultraviolet (UV) radiation, which can lead to yellowing, cracking, and a reduction in mechanical properties, limiting their use in outdoor applications. researchgate.netnih.gov While organic UV absorbers and stabilizers are commonly added to mitigate this, certain reactive diluents can also contribute to improved UV stability. researchgate.netnih.gov Alkyl (C12-C14) glycidyl ether, which includes this compound, is reported to provide UV stability, making it suitable for outdoor applications where long-term exposure to sunlight could otherwise degrade performance. atamanchemicals.com This enhanced UV resistance contributes to the longevity and durability of epoxy systems in demanding outdoor environments. atamanchemicals.com

Development of Specialized Polymeric Materials

Amphiphilic Polymers for Surfactant and Emulsifier Applications

This compound is a key monomer in the synthesis of amphiphilic polymers, which are molecules possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. d-nb.info This dual nature allows them to function effectively as surfactants and emulsifiers in various industrial and consumer products. The long, 12-carbon lauryl chain provides the hydrophobic character, while the polyether backbone, often formed through polymerization with monomers like ethylene (B1197577) oxide, provides the hydrophilic part. d-nb.inforesearchgate.net

The synthesis of these amphiphilic polymers can be achieved through controlled polymerization techniques, such as anionic ring-opening polymerization (AROP). researchgate.netnih.gov This method allows for the creation of block copolymers, where blocks of hydrophobic LGE units are combined with hydrophilic blocks, such as poly(ethylene glycol) (PEG). d-nb.infonih.gov The resulting amphiphilic block copolymers are valuable in formulating products like detergents and personal care items. For instance, hydroxyethyl (B10761427) cellulose (B213188) (HEC) has been chemically modified with this compound to create amphiphilic polymers for use as soil-release polymers in laundry detergents. acs.orgresearchgate.net The introduction of the hydrophobic lauryl appendages onto the HEC backbone was found to be crucial for delivering anti-redeposition and soil-release performance. acs.org These modified celluloses demonstrate the potential of using bio-renewable polymers to create effective surfactants. acs.org

Polymeric Surfactants for Micellar Interactions and Microemulsion Systems

The amphiphilic polymers derived from this compound exhibit self-assembly properties in aqueous solutions, leading to the formation of micelles. d-nb.info Micelles are aggregates where the hydrophobic LGE chains form a core, shielded from the water by the hydrophilic polymer chains which form an outer shell. tandfonline.com This behavior is fundamental to their application as polymeric surfactants. d-nb.info The formation of these micellar structures is driven by the decrease in the system's free energy when the hydrophobic parts are removed from the aqueous environment. tandfonline.com

These LGE-based polymeric surfactants have been investigated for their ability to enhance the efficiency of microemulsion systems. nih.gov Microemulsions are stable, transparent mixtures of oil, water, and surfactants. Adding small amounts of amphiphilic block copolymers, such as those made from LGE and polyethylene (B3416737) oxide (PEO), can significantly increase the efficiency of conventional surfactants in solubilizing oil and water. nih.gov This "boosting" effect is of great interest for industrial applications as it can reduce the total amount of surfactant needed, which has both economic and ecological benefits. nih.gov Research has demonstrated that PEO-poly(alkyl glycidyl ether) copolymers with dodecyl (lauryl) side chains strongly increase the efficiency of n-alkyl polyglycol ether surfactants in forming microemulsions. nih.gov The interactions between these polymeric surfactants and conventional surfactants can be complex, involving the formation of mixed micelles. nih.gov

Supramolecular Hydrogels with Tunable Properties

This compound is a component in the creation of advanced soft materials known as supramolecular hydrogels. These are three-dimensional polymer networks that swell in water and are held together by non-covalent, reversible cross-links, such as host-guest interactions or the self-association of hydrophobic domains. nii.ac.jpresearchgate.net The use of LGE-derived amphiphilic block copolymers allows for the formation of hydrogels based on micellar interactions. d-nb.inforesearchgate.net

In these systems, amphiphilic ABA triblock copolymers are often synthesized, featuring a hydrophilic central block (B), such as poly(ethylene glycol) (PEG), and hydrophobic end blocks (A) derived from the polymerization of LGE. researchgate.netacs.org When placed in water, the hydrophobic end blocks of different polymer chains associate to form micellar cores, which act as physical cross-linking points for the hydrogel network. researchgate.netacs.org

A key advantage of these supramolecular hydrogels is that their properties are tunable. nii.ac.jp By varying the length of the hydrophobic alkyl chains (e.g., using different alkyl glycidyl ethers), the composition of the hydrophobic blocks, or the length of the hydrophilic PEG block, researchers can tailor the mechanical and thermal properties of the hydrogel. researchgate.netacs.org For example, the temperature-dependent behavior of the hydrogel can be adjusted, as the hydrophobic interactions and the potential crystallinity of the LGE-based blocks are sensitive to temperature changes. researchgate.net This allows for the design of "smart" hydrogels that respond to external stimuli, which is promising for biomedical applications like drug release systems. researchgate.netacs.org

Advanced Coatings for Diverse Industrial and Consumer Applications (e.g., Protective, Floor, Marine, Automotive)

This compound is widely used as a reactive diluent in epoxy resin formulations for advanced coatings. atamanchemicals.com Its primary function is to reduce the viscosity of the epoxy resin before curing, which improves the workability, flow, and handling properties of the coating formulation. atamanchemicals.com This allows for easier and smoother application, which is particularly valuable for achieving a high-quality finish in floor and automotive coatings. atamanchemicals.com

Beyond its role as a diluent, the incorporation of LGE into the epoxy network enhances several key properties of the final cured coating. atamanchemicals.com The long, flexible lauryl alkyl chain imparts increased flexibility and impact resistance to the coating, making it more durable and less prone to cracking. atamanchemicals.com Its hydrophobic nature also significantly enhances moisture resistance, which is a critical feature for protective, marine, and industrial coatings that are exposed to harsh environments, chemicals, or saltwater. atamanchemicals.com

Applications of LGE-Modified Epoxy Coatings

Application AreaKey Benefits of LGE Inclusion
Protective Coatings Enhanced chemical and moisture resistance for industrial equipment. atamanchemicals.com
Floor Coatings Provides durable, abrasion-resistant surfaces suitable for high-traffic areas. atamanchemicals.com
Marine Coatings Improves resistance to saltwater and environmental degradation. atamanchemicals.com
Automotive Coatings Used in underbody coatings to provide corrosion resistance and durability. atamanchemicals.com

The versatility and performance enhancements offered by LGE make it a valuable component in a wide array of coating systems designed for protection and durability. atamanchemicals.commonchy.com

Adhesives with Enhanced Bonding Properties and Material Compatibility

In the field of adhesives, this compound is incorporated into formulations, particularly epoxy-based systems, to improve their performance characteristics. atamanchemicals.com Similar to its function in coatings, LGE acts as a reactive diluent, reducing viscosity for better application and penetration into substrates. More importantly, it acts as a flexibilizer, enhancing the toughness and impact resistance of the cured adhesive. atamanchemicals.com

The addition of LGE enhances the bonding properties of adhesives, extending their effectiveness across a wider range of materials. atamanchemicals.com Its hydrophobic properties contribute to improved moisture resistance in the bond line, which is crucial for applications in humid conditions, such as in woodworking and furniture adhesives. atamanchemicals.com Research on modifying wood adhesives, such as urea-formaldehyde (UF) resins, with glycidyl ethers has shown significant improvements in bonding strength and reductions in formaldehyde (B43269) emissions. researchgate.net While this research used various glycidyl ethers, it highlights the principle that incorporating an epoxy functionality can effectively enhance adhesive performance. researchgate.net In soy-based adhesives, the use of long-chain epoxides has been shown to improve water resistance and toughness, leading to a significant increase in wet shear strength. mdpi.com These enhancements are due to the formation of a denser, more cross-linked network within the adhesive that can better resist forces caused by water intrusion. mdpi.com

Biomedical and Pharmaceutical Research Applications

Biocompatible Polyethers for Drug Delivery Systems

This compound is utilized in biomedical research due to its biocompatibility, making it a candidate for creating advanced drug delivery systems. Its structure, combining a hydrophobic twelve-carbon chain with a reactive epoxide, allows for its incorporation into amphiphilic polymers. d-nb.inforesearchgate.net These polymers, particularly ABA triblock and other block copolymers, can self-assemble into structures like micelles in aqueous solutions, which are capable of encapsulating therapeutic agents. d-nb.infoacs.org

Research has focused on synthesizing amphiphilic polyethers by copolymerizing hydrophobic long-chain alkyl glycidyl ethers with hydrophilic monomers like ethylene oxide. d-nb.infoacs.org The resulting copolymers, such as ABA triblock polyethers, can form hydrogels based on hydrophobic interactions and alkyl chain crystallization. researchgate.net These hydrogels can serve as depots for sustained drug release. acs.org Cytotoxicity studies, such as MTT assays on related diblock copolymers, have indicated that these materials exhibit low cytotoxic effects at intermediate concentrations, supporting their potential for biomedical applications. researchgate.netacs.org The use of LGE and similar long-chain glycidyl ethers is therefore a promising strategy for developing biocompatible nanocarriers and hydrogel platforms for drug delivery. acs.orgsigmaaldrich.com

Table 1: Research Findings on LGE-based Polymers for Drug Delivery
Polymer TypeKey FeatureApplicationRelevant FindingSource
Amphiphilic Block CopolymersSelf-assembly into micellesDrug EncapsulationCan form core-shell structures to carry hydrophobic drugs in aqueous environments. d-nb.info
ABA Triblock Polyether CopolymersFormation of supramolecular hydrogelsInjectable Drug Delivery SystemsHydrogel formation is based on nonpolar interactions and alkyl chain crystallization, creating a depot for sustained release. researchgate.net
LGE-containing Diblock CopolymersBiocompatibilityGeneral Biomedical UseMTT assays showed no significant cytotoxic effects at intermediate polymer concentrations, indicating good biocompatibility. researchgate.netacs.org

Building Blocks in the Synthesis of Organic Compounds and Pharmaceutical Intermediates

This compound serves as a versatile building block in organic chemistry for the synthesis of a range of compounds, including important pharmaceutical intermediates. guidechem.comontosight.ai The reactivity of its epoxide ring allows it to undergo nucleophilic ring-opening reactions, forming new covalent bonds and enabling its incorporation into larger, more complex molecules.

Glycidyl ethers, as a class, are recognized as crucial intermediates in the production of various medicines. google.com For example, they are fundamental to the synthesis of β-receptor blocking agents, a class of drugs widely used to manage cardiovascular conditions like hypertension and arrhythmia. google.com The synthesis typically involves reacting a corresponding alcohol with an epoxy compound like epichlorohydrin (B41342) to produce the glycidyl ether intermediate. google.com LGE, with its specific lauryl (dodecyl) chain, can be used to introduce this hydrophobic moiety into a target molecule, tailoring its properties for specific applications in coatings, surfactants, and specialty chemicals. guidechem.comontosight.ai

Polymeric Surface Coatings for Cell Sheet Engineering and Tissue Scaffolds

Poly(glycidyl ether)-based materials are at the forefront of research into "smart" biomedical surfaces, particularly for cell sheet engineering and the creation of tissue scaffolds. acs.orgnih.gov Thermoresponsive polymer coatings applied to cell culture substrates can facilitate the non-invasive detachment of entire cell sheets simply by changing the temperature. nih.govnih.gov This process avoids the use of enzymes, preserving the crucial extracellular matrix (ECM) and cell-to-cell junctions, which is vital for tissue engineering applications. nih.govrsc.org

Coatings made from copolymers containing glycidyl ethers can be designed to exhibit a Lower Critical Solution Temperature (LCST). nih.gov Above the LCST, at physiological temperature (37 °C), the polymer coating is relatively hydrophobic and promotes cell adhesion and proliferation. nih.govrsc.org When the temperature is lowered below the LCST, the polymer becomes hydrated and hydrophilic, causing the cells to detach as an intact sheet. nih.gov Researchers have successfully fabricated and detached sheets of human dermal fibroblasts from ultrathin poly(glycidyl ether) coatings on substrates like polystyrene and glass. nih.govrsc.org

Furthermore, the functional nature of the polyether backbone allows for the creation of various architectures, from simple monolayers to more complex polymer brushes, which are essential for developing scaffolds in tissue engineering. fu-berlin.demdpi.com While much of the foundational work has been done with short-chain alkyl glycidyl ethers, the principles apply to designing functional biomaterials with long-chain variants like LGE to control surface properties. acs.orgnih.govnih.gov

Table 2: Application of Poly(glycidyl ether) Coatings in Cell Sheet Engineering
ApplicationPolymer TypeMechanismKey FindingSource
Cell Sheet FabricationThermoresponsive Poly(glycidyl ether) (PGE)Temperature-triggered change in surface hydrophilicity (LCST behavior).Intact sheets of human dermal fibroblasts can be harvested by cooling the culture dish from 37 °C to 20 °C. nih.gov
Surface EngineeringPGE Block CopolymersPhotoimmobilization of polymer brushes onto substrates like polystyrene.Creates stable, ultrathin (0.7 nm) functional coatings that support cell adhesion and proliferation. nih.gov
Tissue ScaffoldsMethacrylated Silk Fibroin (modified with glycidyl methacrylate)UV-chemical crosslinking to form porous sponges.Creates scaffolds with mechanical properties comparable to the osteoid matrix, suitable for bone tissue engineering. mdpi.com

Design of Biocompatible Polyethers with Finely Tunable Hydrophilicity

The synthesis of biocompatible polyethers with precisely controlled hydrophilicity is achievable through the polymerization of alkyl glycidyl ethers. acs.orgnih.gov By strategically combining hydrophobic monomers, such as this compound, with hydrophilic monomers like ethylene oxide (EO), researchers can create amphiphilic copolymers with a finely tuned hydrophilic-lipophilic balance (HLB). d-nb.infoacs.org This control is essential for applications in biomedicine where interactions with aqueous environments and biological components are critical. researchgate.net

Q & A

Q. What are the optimized synthetic routes for LGE, and how do reaction parameters influence yield?

LGE can be synthesized via microwave-assisted phase-transfer catalysis (PTC). Key parameters include:

  • Microwave power : Optimal at 400–600 W to accelerate reaction kinetics without thermal degradation .
  • Catalyst selection : Tetrabutylammonium bromide (TBAB) improves epoxide ring formation efficiency .
  • Molar ratios : A 1:1.2 ratio of lauryl alcohol to epichlorohydrin maximizes yield (reported up to 85%) .
ParameterOptimal RangeImpact on Yield
Microwave Power400–600 WHigher power reduces reaction time but risks side reactions
TBAB Loading2–4 mol%Excess catalyst may complicate purification

Q. How can LGE be characterized to confirm structural integrity and purity?

  • NMR Spectroscopy : 1^1H-NMR confirms glycidyl ether formation (δ 3.1–3.5 ppm for epoxide protons) and lauryl chain integration (δ 0.8–1.5 ppm for alkyl groups) .
  • Gel Permeation Chromatography (GPC) : Monitors molecular weight distribution in polymerized LGE derivatives, with polydispersity indices (PDI) <1.2 indicating controlled polymerization .
  • Hydroxyl Value Analysis : Pharmacopeial methods (e.g., USP) assess residual hydroxyl groups post-synthesis, critical for crosslinking applications .

Q. What safety protocols are critical when handling LGE in laboratory settings?

  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions during synthesis .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, linked to irritation .
  • First Aid : Immediate washing with soap/water for skin contact; oxygen administration for inhalation exposure .

Advanced Research Questions

Q. How can LGE be copolymerized with functional monomers to tailor material properties?

  • Cationic Ring-Opening Polymerization (CROP) : Combine LGE with alkyl glycidyl ethers (e.g., methyl or ethyl glycidyl ether) at 60:40–80:20 weight ratios to adjust crosslink density and glass transition temperature (TgT_g) .
  • RAFT Polymerization : Incorporate LGE into block copolymers with glycidyl methacrylate (GlyMA) for stimuli-responsive coatings. Use tert-butyl peroxy-2-ethylhexanoate (T21s) as an initiator at 70°C in mineral oil .
Monomer PairApplicationKey Property Adjusted
LGE + GlyMASelf-healing coatingsMechanical resilience
LGE + Ethylene OxideBiodegradable hydrogelsSwelling capacity

Q. What strategies enable post-polymerization functionalization of LGE-based polymers?

  • Epoxide Ring-Opening : React LGE’s epoxide groups with nucleophiles (e.g., amines, thiols) to introduce -NH2_2 or -SH functionalities. For example, ammonia treatment at 50°C for 24 hours yields amine-functionalized polyethers .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies LGE polymers with fluorophores or bioactive molecules .

Q. How do conflicting carcinogenicity assessments for glycidyl ethers inform toxicity studies?

  • IARC Classifications : LGE analogs like phenyl glycidyl ether are Group 2B (“possibly carcinogenic”) due to sufficient animal evidence but limited human data . Contradictions arise from mechanistic differences:
  • DNA adduct formation : Observed in glycidyl methacrylate (Group 2A) but not conclusively in LGE .
    • Mitigation in Research : Use in vitro models (e.g., Ames test) to assess mutagenicity and prioritize derivatives with lower electrophilicity .

Q. What analytical methods ensure reproducibility in quantifying LGE during experiments?

  • Gas Chromatography (GC) : Calibrate with six standards (0.1–15 mg/mL) in CS2_2. Validate retention times and peak areas to minimize batch variability .
  • FT-IR Spectroscopy : Track epoxide ring-opening via disappearance of the 850 cm1^{-1} (C-O-C) peak .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference carcinogenicity data across IARC monographs and mechanistic studies to identify gaps (e.g., species-specific metabolic pathways) .
  • Experimental Design : Use factorial design to optimize synthesis parameters (e.g., microwave power × catalyst loading) and assess interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauryl glycidyl ether
Reactant of Route 2
Reactant of Route 2
Lauryl glycidyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.